2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
Description
The compound 2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one features a tert-butyl ketone (2,2-dimethylpropan-1-one) core linked to a piperazine ring. The piperazine is substituted with a methylene group bearing a 1-(p-tolyl)-1H-tetrazol-5-yl moiety.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a lead for antimicrobial or antiproliferative agents. Its synthesis likely involves alkylation of a piperazine intermediate with a tetrazole-containing alkyl halide, followed by purification via column chromatography .
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-5-7-15(8-6-14)24-16(19-20-21-24)13-22-9-11-23(12-10-22)17(25)18(2,3)4/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSJQQETBYRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Tetrazole Synthesis: : The tetrazole ring can be synthesized via cyclization reactions, typically from azides and nitriles under acidic conditions.
Piperazine Incorporation: : The piperazine ring can be introduced via nucleophilic substitution reactions involving halide precursors.
Propanone Derivative Formation: : The final integration of the propanone derivative involves condensation reactions under controlled temperatures.
Industrial Production Methods:
Scaled-up production involves similar synthetic steps but optimized for yield and efficiency. High-pressure reactors, catalytic systems, and automated systems are commonly employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form more complex derivatives, typically using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction reactions can involve hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions are common, where the tetrazole ring or piperazine nitrogen acts as the nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Organic halides, bases.
Major Products Formed:
Oxidized derivatives with extended conjugation.
Reduced forms with altered electronic properties.
Substituted compounds with various functional groups introduced.
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of the tetrazole and piperazine groups into drug design has been extensively studied due to their biological activities. Research indicates that compounds featuring these structures can exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Tetrazole derivatives have been shown to possess notable antibacterial and antifungal activities. For instance, a study synthesized several tetrazole-piperidine derivatives and evaluated their antimicrobial efficacy using standard methods. Some compounds demonstrated promising activity against various bacterial strains, indicating their potential as new lead molecules in antibiotic development .
Anticancer Properties
Research on similar piperazine-tetrazole compounds has highlighted their ability to inhibit cancer cell proliferation. A specific derivative was tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer) and exhibited significant cytotoxicity with an IC50 value of approximately 0.99 μM . This suggests that the compound may interfere with cellular processes such as tubulin polymerization, which is crucial for cancer cell division.
Synthesis and Functionalization
The synthesis of 2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can be achieved through various methods involving the reaction of piperazine derivatives with appropriate tetrazole precursors. The synthetic pathways often employ techniques such as:
- Nucleophilic substitution : This method can facilitate the introduction of the tetrazole moiety onto the piperazine scaffold.
- Coupling reactions : These reactions are essential for forming the final product by linking different molecular fragments together.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Case Study 1: Antimicrobial Evaluation
A series of novel derivatives containing both tetrazoles and piperazines were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .
Case Study 2: Anticancer Activity
Another study focused on a library of substituted triazoles linked to piperazine rings. Among these compounds, one demonstrated exceptional cytotoxicity against various cancer cell lines, providing insights into structure-activity relationships that could guide further drug development .
Summary of Findings
The compound This compound shows significant promise in medicinal chemistry due to its structural components conducive to biological activity. Its potential applications span across:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anticancer therapies : Offering new avenues for treatment protocols.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes and receptors. The tetrazole and piperazine groups contribute to its binding affinity and specificity. The mechanism may involve inhibition or modulation of biochemical pathways, impacting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Piperazine Substitution : The allyl group in analogs (–2) may confer reactivity (e.g., via Michael addition), whereas the target’s (tetrazolyl)methyl group prioritizes hydrogen bonding and dipole interactions .
- Tetrazole Linkage : Analogs with thioether linkages () exhibit reduced electron density compared to the target’s methylene bridge, altering solubility and receptor affinity .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Analysis :
- The target’s tert-butyl ketone shifts NMR signals upfield compared to allyl-substituted analogs. Its p-tolyl group increases logP, favoring passive diffusion across biological membranes .
Table 3: Antimicrobial Activity Comparison
Biological Activity
2,2-Dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one, with the CAS number 1049408-23-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. Its structure features a p-tolyl group attached to a tetrazole moiety and a piperazine ring, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1049408-23-2 |
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . This suggests that the tetrazole ring may play a crucial role in enhancing antimicrobial efficacy.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds containing tetrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar tetrazole derivatives have shown promise in inhibiting pathways associated with cancer cell proliferation . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. Preliminary studies suggest that the piperazine component of this compound may contribute to anxiolytic or antidepressant effects . The interaction of the compound with serotonin receptors could be a pathway for further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing mood and behavior.
- Cell Membrane Disruption : The presence of hydrophobic groups may enhance the ability of the compound to penetrate cell membranes, leading to increased bioavailability and efficacy.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their antibacterial activities against clinical isolates. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against resistant strains .
Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines revealed that certain analogs of this compound could reduce cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. These findings underscore the potential for further development as an anticancer agent .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be characterized?
Answer:
The synthesis of this compound typically involves a multi-step approach:
Tetrazole Ring Formation : Use a [2+3] cycloaddition between an azide and nitrile precursor under mild conditions (e.g., NaN₃ and ZnBr₂ in DMF) to generate the p-tolyl-tetrazole moiety .
Piperazine Coupling : React the tetrazole-methyl intermediate with 1-(2,2-dimethylpropanoyl)piperazine via nucleophilic substitution or amide coupling. For coupling efficiency, employ agents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base .
Characterization :
- Intermediates : Use H/C NMR to verify methylene bridge formation (δ ~3.8–4.2 ppm for –CH₂–) and LC-MS for molecular weight confirmation.
- Final Product : High-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm ketone (C=O stretch ~1700 cm⁻¹) and tetrazole (C–N stretches ~1450 cm⁻¹) functionalities .
Advanced: How can researchers optimize the coupling efficiency of the piperazine moiety during synthesis?
Answer:
To enhance coupling efficiency:
- Coupling Reagents : Replace traditional EDC/HCl with HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), which reduce racemization and improve yields in polar aprotic solvents like DMF .
- Reaction Conditions : Maintain anhydrous conditions (e.g., molecular sieves) and use NEt₃ (3.5 equiv.) to scavenge HCl byproducts. Monitor progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Purification : Employ flash chromatography (SiO₂, gradient elution) or recrystallization from EtOAc/hexane to isolate high-purity product (>95%) .
Basic: What spectroscopic techniques are critical for characterizing the final compound?
Answer:
Key techniques include:
- H/C NMR : Identify dimethyl groups (δ ~1.2 ppm, singlet for (CH₃)₂C), piperazine protons (δ ~2.5–3.5 ppm), and tetrazole aromatic protons (δ ~7.2–7.8 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- X-ray Crystallography (if crystals form): Use the CCP4 suite for structural validation, focusing on bond angles and torsional strain in the tetrazole-piperazine linkage .
Advanced: How can computational modeling predict the compound’s metabolic stability and target interactions?
Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate metabolic stability (CYP450 interactions) and solubility (LogP ~3.5 predicted for this lipophilic compound) .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., GPCRs or kinases) using GROMACS. Focus on hydrogen bonding between the tetrazole ring and active-site residues (e.g., Arg/Lys) .
- Docking Studies : Autodock Vina or Schrödinger Suite can prioritize targets by docking energy (ΔG ≤ −8 kcal/mol suggests strong binding) .
Basic: What role does the tetrazole moiety play in the compound’s potential bioactivity?
Answer:
The tetrazole ring:
- Mimics carboxylate groups in hydrogen-bonding interactions, enhancing target affinity (e.g., angiotensin II receptor antagonists) .
- Provides metabolic resistance compared to ester/carboxylic acid groups due to its aromatic stability .
- Structural analogs show activity in kinase inhibition (IC₅₀ ~50 nM) and antimicrobial assays (MIC ≤ 2 µg/mL) .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
- Structural Analysis : Compare X-ray/NMR structures of compound-target complexes to identify conformational changes affecting activity .
- Batch Reproducibility : Ensure synthetic consistency via QC protocols (e.g., HPLC purity >98%, residual solvent analysis) .
Basic: What solvent systems are suitable for recrystallizing this compound?
Answer:
- Preferred Solvents : Use EtOAc/hexane (1:3) or CHCl₃/MeOH (5:1) for high-yield recrystallization.
- Crystallization Monitoring : Track via polarized light microscopy to avoid polymorphic forms .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
